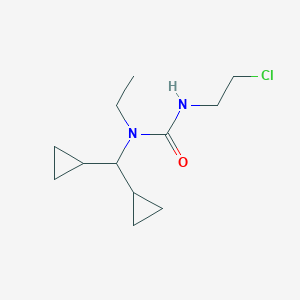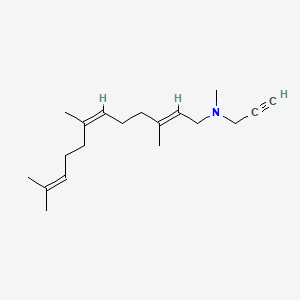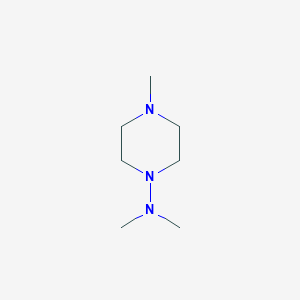
N,N,4-Trimethylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-Trimethylpiperazin-1-amine: is an organic compound belonging to the class of piperazines. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its structural features, which include three methyl groups attached to the piperazine ring, making it a tertiary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: The industrial production of piperazine derivatives often involves a two-stage synthesis starting from piperazine, followed by nitrosation and reduction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,4-Trimethylpiperazin-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazines and sulfonamides
Scientific Research Applications
Chemistry: N,N,4-Trimethylpiperazin-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives and their interactions with biological targets .
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimicrobial and antitumor activities .
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
N,N,4-Trimethylpiperazin-1-amine exerts its effects by interacting with specific molecular targets, such as GABA receptors. It binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
N,N-Dimethylpiperazine: Similar structure but with two methyl groups.
N-Methylpiperazine: Contains one methyl group.
Piperazine: The parent compound without any methyl groups.
Uniqueness: N,N,4-Trimethylpiperazin-1-amine is unique due to its three methyl groups, which influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
52722-82-4 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N,N,4-trimethylpiperazin-1-amine |
InChI |
InChI=1S/C7H17N3/c1-8(2)10-6-4-9(3)5-7-10/h4-7H2,1-3H3 |
InChI Key |
DRKVIJXWFGFHDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




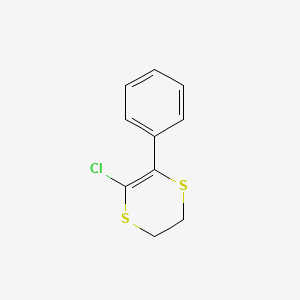
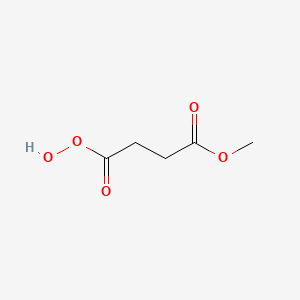

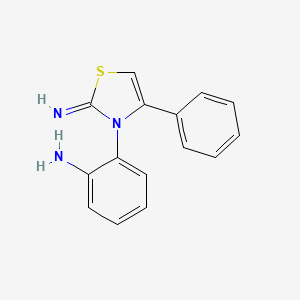
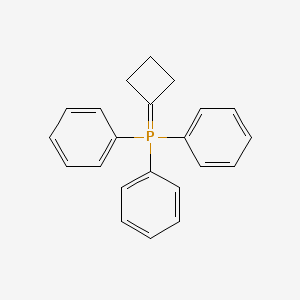
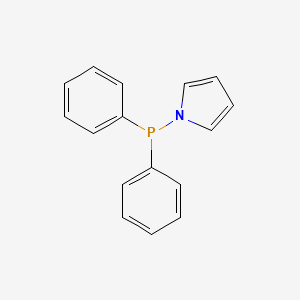
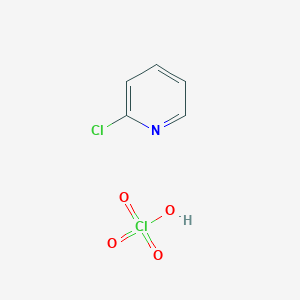
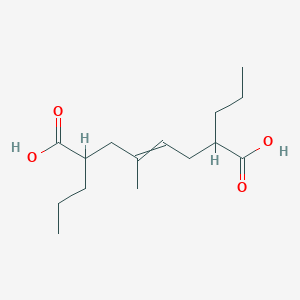

methanethione](/img/structure/B14637979.png)
